Methyl 2-(dimethylsulfamoyl)benzoate
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Overview
Description
Methyl 2-(dimethylsulfamoyl)benzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the aromatic ring is substituted with a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylsulfamoyl)benzoate typically involves the esterification of 2-(dimethylsulfamoyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Methyl 2-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylsulfamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the dimethylsulfamoyl group, making it less reactive in certain chemical reactions.
2-(Dimethylsulfamoyl)benzoic acid: The carboxyl group is not esterified, affecting its solubility and reactivity.
Methyl 4-(dimethylsulfamoyl)benzoate: The position of the dimethylsulfamoyl group is different, leading to variations in chemical properties and reactivity.
Uniqueness
Methyl 2-(dimethylsulfamoyl)benzoate is unique due to the presence of both the ester and dimethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-(dimethylsulfamoyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Structure : this compound features a benzoate structure with a dimethylsulfamoyl group, which contributes to its unique chemical properties.
- Molecular Formula : C₉H₁₁N₃O₃S
- Molecular Weight : Approximately 217.26 g/mol
This compound exhibits various mechanisms through which it exerts its biological effects:
- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially leading to their inhibition or modulation. For instance, it has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thereby exerting antimicrobial effects.
- Cellular Effects : It influences cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation, showcasing its potential as an anticancer agent .
Biological Activities
The biological activities of this compound have been investigated in various studies:
- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against several bacterial strains. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell function and replication processes.
- Anticancer Potential : Research indicates that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results in various cancer cell lines .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
-
In Vitro Studies : A study reported that this compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Bacillus subtilis 4 - In Vivo Studies : In animal models, the compound demonstrated significant antimicrobial effects without notable toxicity at therapeutic doses. This suggests a favorable safety profile for potential clinical applications.
- Cytotoxicity Testing : In studies involving cancer cell lines, this compound was found to inhibit cell viability at concentrations above 20 µM, indicating a dose-dependent relationship between efficacy and cytotoxicity .
Properties
IUPAC Name |
methyl 2-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNRJLTKYMHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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